Lead nitrate

描述

The history of Lead(II) nitrate

From beginning in Middle Ages, lead(II) Nitrate was made on a small scale as a raw substance to create colour pigments that are colored, such as chrome yellow (lead(II) Chromate) and chrome orange (lead(II) hydroxide chromate) and other lead compounds. In the 15th century, German Alchemist Andreas Libavius invented the compound and coined the names used in medieval times for plumb dulcis as well as calx plumb dulcis. While the process of production is chemically simple but production was very limited until the 19th century and no production outside Europe prior to the 20th century was recorded.Lead nitrate was first discovered around 1597, by the alchemist and chemist Andreas Libavius who named the substance plumbum dulce which means "sweet lead" due to its flavor. It is manufactured commercially by reaction of lead metallic with concentrated nitric acids that is surprisingly insoluble. It was used as a raw material used in creating pigments like chrome yellow and chrome orange and Naples yellow. These pigments were utilized for printing and dyeing calico as well as other textiles. It is employed as an oxidizer for black powder, and in combination along with lead azide to make specific explosives.

Chemical properties and reactions

When lead(II) in nitrate gets heated up, it breaks down into lead(II) oxide, which is accompanied by a crackling sound known as decrepitation. Because of this characteristic that this compound has, it is employed in pyrotechnics like fireworks. It is soluble in water as well as dilute the acid nitric.Basic nitrates are created the presence of alkali an acidic solution. Pb2(OH)2(NO3)2 is the most common species that is formed when pH is low. When pH is higher, Pb6(OH)5(NO3) can be formed. The compound [Pb6O(OH)6]4+ is unique by having an oxide ion in the 3 faces sharing PbO4 tetrahedra. There is no evidence of the creation of the hydroxide Pb(OH)2 in aqueous solutions lower than pH 12.

this compound solutions may be utilized to create complexes of co-ordination. Lead(II) can be described as a strong acceptor and forms stronger complexes when combined with carbon and oxygen electron-donating molecules. For instance, mixing this compound with pentaethylene glycol (EO5) in an acetonitrile solution and methanol, followed by long-term evaporation, the compound was created [Pb(NO3)2(EO5)[Pb(NO3)2(EO5)]. The crystal structure of this compound it appears that it is apparent that the EO5 chain wraps around lead, in an equatorial plane that is similar to the crown ether. The two nitrate ligands of bidentate are trans-configured. The total number of coordination is 10, which includes the lead ion located in the bicapped antiprism square geometry.

The complex that is formed by this compound and the bithiazole bidentate ligand is a binuclear. The crystal structure reveals that the nitrate group creates an interconnect with two lead atoms. One fascinating aspect of this kind of complexes is that there is physical gaps in the coordination sphere, i.e. the ligands do not sit in a symmetrical manner within the metal ion. This may be caused by a lead lone pair of electronsthat is as well as in lead complexes that contain the imidazole ligand.

属性

IUPAC Name |

lead(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Pb/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJMLMKIBZAXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

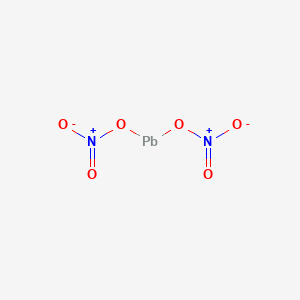

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O6Pb, Array, Pb(NO3)2 | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2035069 | |

| Record name | Lead nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material., White or colorless crystals; [HSDB], WHITE OR COLOURLESS CRYSTALS. | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in ethanol, 1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid, 37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C, 59.7 g/100 cu cm of water at 25 °C, Solubility in water, g/100ml at 20 °C: 52 | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.53 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.53 g/cu cm, Relative density (water = 1): 4.6 | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities typically present in the reagent grade incl copper, iron and chloride ... | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or colorless translucent crystals, Colorless, cubic crystals | |

CAS No. |

10099-74-8 | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E5P1699FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

470 °C | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Lead(II) Nitrate for Nanoparticle Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of lead(II) nitrate (Pb(NO₃)₂) and its application as a critical precursor in the fabrication of various nanoparticles. The protocols detailed herein are compiled from established chemical synthesis literature, emphasizing safety, reproducibility, and purity for high-technology applications, including the development of quantum dots and perovskite nanocrystals.

Introduction

Lead(II) nitrate is an inorganic compound that serves as a highly soluble and reliable source of lead ions (Pb²⁺) in solution.[1] This property makes it an indispensable precursor for the synthesis of a wide array of lead-based nanomaterials, such as lead sulfide (PbS), lead selenide (PbSe), lead oxide (PbO), and organometal halide perovskites.[2][3][4] The controlled synthesis of high-purity lead nitrate is the foundational step for producing nanoparticles with desired sizes, shapes, and optoelectronic properties.[5] This document outlines the primary synthesis methodologies for solid lead(II) nitrate and its subsequent use in preparing precursor solutions for nanoparticle research.

Critical Safety Precautions

Working with lead compounds and concentrated acids requires strict adherence to safety protocols.

-

Toxicity: Lead(II) nitrate is highly toxic and readily absorbed through the skin due to its solubility in water.[1] All handling must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1]

-

Corrosivity: Nitric acid (HNO₃) is extremely corrosive and releases toxic vapors. It must be handled with extreme care inside a fume hood.[1]

-

Gas Evolution: The reaction between lead and nitric acid produces toxic nitrogen dioxide (NO₂) gas, which appears as brown fumes.[6] Ensure adequate ventilation at all times.

-

Decontamination: All glassware and surfaces that come into contact with this compound solutions should be decontaminated. Neutralize acidic solutions with sodium hydroxide or sodium bicarbonate to precipitate insoluble and less bioavailable lead compounds like lead(II) hydroxide or lead carbonate.[1]

Synthesis of Solid Lead(II) Nitrate

Lead(II) nitrate can be synthesized from several common lead sources. The choice of precursor often depends on availability and desired reaction kinetics. The most common methods involve the reaction of metallic lead, lead oxide, or lead carbonate with nitric acid.[7][8][9]

Synthesis from Metallic Lead

This method involves the direct oxidation of metallic lead by nitric acid. The reaction rate is significantly increased by gentle heating.[1][6]

Reaction: 3Pb(s) + 8HNO₃(aq) → 3Pb(NO₃)₂(aq) + 2NO(g) + 4H₂O(l) (Note: The NO gas is subsequently oxidized by air to brown NO₂)

Synthesis from Lead Oxide or Lead Carbonate

Using lead oxide (litharge) or lead carbonate is an alternative that avoids the slower dissolution of lead metal.[7][9]

Reaction with Lead Oxide: PbO(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + H₂O(l)

Reaction with Lead Carbonate: PbCO₃(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + H₂O(l) + CO₂(g)

Data Summary: Synthesis Parameters

| Parameter | Synthesis from Metallic Lead | Synthesis from Lead Oxide/Carbonate |

| Lead Precursor | Metallic Lead (e.g., shots, fishing weights) | Lead(II) Oxide (PbO) or Lead Carbonate (PbCO₃) |

| Primary Reagent | Nitric Acid (HNO₃), ~30-67% concentration | Nitric Acid (HNO₃), dilute or concentrated |

| Reaction Time | 2-3 hours (with heating) | Generally faster than with metallic lead |

| Heating | Gentle heating required to accelerate the reaction | Often proceeds vigorously without heating |

| Byproducts | Nitrogen Dioxide (NO₂) gas | Water (H₂O), Carbon Dioxide (CO₂) with PbCO₃ |

| Key Observation | Evolution of brown, toxic NO₂ gas | Effervescence (CO₂ evolution) with PbCO₃ |

Experimental Protocols

Protocol 1: Synthesis of Lead(II) Nitrate from Metallic Lead

This protocol is adapted from methodologies that emphasize direct synthesis and purification.[1][6]

Materials:

-

Metallic Lead (Pb): ~20 g

-

Concentrated Nitric Acid (HNO₃), ~67%: ~25 mL

-

Distilled Water

-

Florence Flask or Beaker with Watch Glass

-

Heating Mantle or Hot Plate

-

Vacuum Filtration Apparatus (Büchner funnel, filter flask)

Procedure:

-

Place approximately 20 g of lead metal pieces into a Florence flask.

-

Inside a fume hood, carefully add ~25 mL of concentrated nitric acid to the flask. To control the reaction rate, add an additional 10-20 mL of distilled water. Dilute nitric acid reacts more effectively with lead metal than the concentrated form.[6]

-

Gently heat the mixture. The reaction will become more vigorous, and brown nitrogen dioxide gas will be evolved.[6] Continue heating until the lead metal has completely dissolved, which may take 2-3 hours.[1]

-

Allow the solution to cool. Lead(II) nitrate crystals may precipitate out as the solution cools due to its lower solubility at lower temperatures.

-

To increase the yield, add an additional volume of concentrated nitric acid. Lead(II) nitrate is poorly soluble in concentrated nitric acid, which will cause it to precipitate out of solution (common-ion effect).[1]

-

Set up a vacuum filtration apparatus and filter the solution to collect the white crystals of lead(II) nitrate.

-

Wash the crystals sparingly with a small amount of cold, concentrated nitric acid to remove impurities without dissolving the product.[1] Do not wash with water, as this can promote the formation of basic lead nitrates.[1]

-

Dry the crystals completely in a desiccator. Store the final product in a clearly labeled, sealed container.

Protocol 2: Preparation of a 0.1 M Lead(II) Nitrate Precursor Solution

For nanoparticle synthesis, a standardized precursor solution is required. This protocol details the preparation of a 0.1 M solution.[10][11]

Materials:

-

Synthesized Lead(II) Nitrate (Pb(NO₃)₂)

-

Deionized or Distilled Water

-

1000 mL Volumetric Flask

-

Analytical Balance

Procedure:

-

Calculate the mass of Pb(NO₃)₂ required. The molar mass of Pb(NO₃)₂ is 331.2 g/mol . For 1000 mL (1 L) of a 0.1 M solution, 33.12 g are needed.

-

Accurately weigh 33.12 g of pure, dry lead(II) nitrate on an analytical balance.

-

Transfer the solid to a 1000 mL volumetric flask.

-

Add a portion of deionized water (e.g., 500-700 mL) to the flask and swirl gently to dissolve the solid completely.

-

Once dissolved, carefully add deionized water up to the 1000 mL calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the prepared solution to a clean, dry, and clearly labeled storage bottle. Never store solutions in a volumetric flask.[10]

Data Summary: 0.1 M Pb(NO₃)₂ Solution Preparation

| Parameter | Value |

| Chemical | Lead(II) Nitrate (Pb(NO₃)₂) |

| Molar Mass | 331.2 g/mol |

| Target Concentration | 0.1 M (mol/L) |

| Mass Required for 1000 mL | 33.12 g |

| Solvent | Deionized or Distilled Water |

| Final Volume | 1000 mL |

Application in Nanoparticle Synthesis

The prepared this compound solution is a versatile precursor for various nanoparticles. The Pb²⁺ ions in the solution react with anionic precursors (e.g., S²⁻, Se²⁻, OH⁻) under controlled conditions to nucleate and grow nanoparticles.

-

Lead Sulfide (PbS) Quantum Dots: Pb(NO₃)₂ solution is mixed with a sulfur source (e.g., Na₂S) in a solvent, often with stabilizing ligands or under ultrasound irradiation, to produce PbS quantum dots.[2]

-

Lead Oxide (PbO) Nanoparticles: Pb(NO₃)₂ can be reacted with a base like sodium hydroxide (NaOH) to first form lead hydroxide, which is then dehydrated via heating to yield nanostructured PbO.[4]

-

Perovskite Nanocrystals: Aqueous this compound solutions have been used as the lead source to synthesize organolead halide perovskites, offering a less toxic alternative to traditional solvents like DMF.[3][12]

References

- 1. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 2. Ultrasound-assisted synthesis of PbS quantum dots stabilized by 1,2-benzenedimethanethiol and attachment to single-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrate Ion-Incorporated Stable Perovskite Nanocrystals by a Solvent-Free Mechanochemical Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nanorh.com [nanorh.com]

- 6. m.youtube.com [m.youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. inorganic chemistry - How to make this compound from pure lead - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. Preparation of Pb(NO3)2 solution [periodni.com]

- 11. Preparation and Standardization of 0.1 M this compound | Pharmaguideline [pharmaguideline.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Lead Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques employed in the characterization of the crystal structure of lead nitrate (Pb(NO₃)₂). This compound, a colorless crystalline solid, is a significant compound in various chemical syntheses and has applications in diverse fields. A thorough understanding of its crystal structure is paramount for controlling its properties and ensuring its effective and safe use. This document details the fundamental crystallographic parameters of this compound and delves into the experimental methodologies for its analysis using X-ray diffraction, vibrational spectroscopy, thermal analysis, and electron microscopy.

Crystal Structure of this compound

Lead(II) nitrate possesses a well-defined crystal structure that has been determined with high precision using neutron diffraction. It crystallizes in the cubic system, which is characterized by its high degree of symmetry.[1][2] The lead atoms form a face-centered cubic (FCC) lattice.[1][2]

The nitrate groups are situated between the lead ions.[1] Each lead atom is coordinated to twelve oxygen atoms from the surrounding nitrate groups, resulting in a high coordination number.[1] The N-O bond lengths within the nitrate ions are all identical.[2]

Crystallographic Data

The key crystallographic and structural parameters for this compound are summarized in the table below. This data is crucial for researchers working on the synthesis of lead-containing coordination complexes and other lead compounds.[3]

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa3 |

| Lattice Parameter (a) | 7.84 Å (784 pm)[1] |

| Coordination Number (Pb) | 12[1] |

| Pb-O Bond Length | 2.81 Å (281 pm)[1] |

| N-O Bond Length | 1.27 Å (127 pm) |

| Formula Units per Unit Cell (Z) | 4 |

Core Analytical Techniques for Crystal Structure Analysis

A multi-technique approach is essential for a comprehensive analysis of the crystal structure of this compound. The following sections detail the primary analytical methods, their experimental protocols, and the type of information they provide.

X-ray Diffraction (XRD)

X-ray diffraction is the cornerstone technique for determining the crystal structure of crystalline materials like this compound. It provides direct information about the arrangement of atoms in the crystal lattice, allowing for the determination of the unit cell dimensions, space group, and atomic coordinates.

-

Sample Preparation: A small amount of this compound crystals is finely ground into a homogeneous powder using a mortar and pestle. The powder is then carefully packed into a sample holder, ensuring a flat and level surface.

-

Instrument Setup: A powder X-ray diffractometer is used, typically with a copper (Cu) Kα radiation source (λ = 1.5406 Å).

-

Data Collection: The sample is scanned over a range of 2θ angles, for example, from 10° to 80°, with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters. The intensities of the peaks provide information about the positions of the atoms within the unit cell. Rietveld refinement is a powerful method used to refine the crystal structure model against the experimental data.

Experimental Workflow for XRD Analysis

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical bonds and functional groups within a crystal. For this compound, these techniques are particularly useful for characterizing the nitrate ion (NO₃⁻) and its interactions within the crystal lattice.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations.

-

Sample Preparation: A small amount of finely ground this compound powder (approximately 1-2 mg) is mixed with about 200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: An FTIR spectrometer is used. A background spectrum of a pure KBr pellet is collected first.

-

Data Collection: The KBr pellet containing the this compound sample is placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the nitrate ion. The positions and shapes of these bands can provide information about the symmetry of the nitrate group and its bonding environment.

Raman spectroscopy involves scattering of monochromatic light (from a laser) by the sample. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational modes of the molecules.

-

Sample Preparation: A small amount of this compound crystals is placed on a microscope slide or in a capillary tube.

-

Instrument Setup: A Raman spectrometer equipped with a laser source (e.g., a 532 nm or 785 nm laser) is used.

-

Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman spectrum shows peaks corresponding to the vibrational modes of the nitrate ion. Raman spectroscopy is often complementary to FTIR, as some vibrational modes may be more active in Raman than in IR, and vice versa.

Experimental Workflow for Vibrational Spectroscopy

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of this compound.

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in a TGA/DSC crucible (e.g., alumina or platinum).

-

Instrument Setup: A simultaneous TGA/DSC instrument is used. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Collection: The instrument simultaneously records the change in mass of the sample (TGA) and the heat flow into or out of the sample (DSC) as a function of temperature.

-

Data Analysis: The TGA curve shows the temperature at which decomposition begins and the percentage of mass lost. The DSC curve indicates whether the decomposition is endothermic or exothermic. The decomposition of this compound is known to produce lead(II) oxide (PbO), nitrogen dioxide (NO₂), and oxygen (O₂).

Experimental Workflow for Thermal Analysis

Electron Microscopy: SEM and TEM

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and microstructure of this compound crystals and nanoparticles.

SEM provides high-resolution images of the surface of a sample, revealing details about crystal shape, size, and surface topography.

-

Sample Preparation: this compound crystals are mounted on an SEM stub using conductive double-sided carbon tape. To prevent charging under the electron beam, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.

-

Instrument Setup: An SEM is used, with the accelerating voltage and beam current optimized for the sample.

-

Imaging: The electron beam is scanned across the sample surface, and the secondary electrons or backscattered electrons emitted from the sample are detected to form an image.

TEM is used to obtain very high-resolution images of the internal structure of materials. For this compound, it is particularly useful for characterizing nanoparticles.

-

Sample Preparation: For nanoparticles, a dilute suspension of this compound nanoparticles in a suitable solvent (e.g., ethanol) is prepared. A small drop of the suspension is then placed on a TEM grid (a small copper grid coated with a thin carbon film) and allowed to dry.

-

Instrument Setup: A TEM is used, with an appropriate accelerating voltage.

-

Imaging: The electron beam is transmitted through the sample, and the resulting image is projected onto a fluorescent screen or a digital camera. TEM can provide information on the size, shape, and crystal structure (via electron diffraction) of individual nanoparticles.

References

An In-depth Technical Guide on the Solubility of Lead Nitrate in Organic Solvents for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead nitrate in various organic solvents, a critical parameter for its application in chemical synthesis. The document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of a relevant synthetic workflow and the factors influencing solubility.

Quantitative Solubility Data of this compound

The solubility of this compound in organic solvents is crucial for its effective use in various chemical reactions. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic solvents. It is important to note that while this compound exhibits high solubility in water, its solubility in many common organic solvents is limited.[1][2]

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Units | Citation |

| Protic Solvents | |||||

| Methanol | CH₃OH | Not Specified | 1.33 | g/100 mL | [1] |

| Ethanol (absolute) | C₂H₅OH | Not Specified | 0.04 | g/100 mL | [1] |

| Propanol-Water Mixtures | C₃H₇OH/H₂O | 20.15, 30.15, 42.15 | Data available for various compositions | mol/L | [3] |

| Aprotic Solvents | |||||

| Acetone-Water Mixtures | (CH₃)₂CO/H₂O | 20.15, 25.15, 30.15, 35.15 | Data available for various compositions | mol/L | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | 20 | g/100 g | |

| Dimethylformamide (DMF)-Water Mixtures | HCON(CH₃)₂/H₂O | 28.15 | Data available for various compositions | mol/L | [4][5][6] |

| Acetonitrile | CH₃CN | Not Specified | Soluble (Qualitative) | - | [2] |

| Tetrahydrofuran (THF) | C₄H₈O | Not Specified | No data available | - |

Experimental Protocol: Determination of this compound Solubility by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a salt like this compound in an organic solvent.[7][8]

2.1. Materials and Equipment

-

Lead (II) Nitrate, analytical grade

-

Organic solvent of interest, anhydrous

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Drying oven

-

Glass vials with airtight caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes

-

Beakers or evaporating dishes

-

Desiccator

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry beaker or evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the beaker or evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the beaker or evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 80-100 °C, depending on the solvent's boiling point).

-

Continue drying until a constant weight of the solid residue (this compound) is achieved.

-

Cool the beaker or evaporating dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

-

2.3. Calculation of Solubility

-

Mass of the saturated solution: (Weight of beaker + solution) - (Weight of empty beaker)

-

Mass of the dissolved this compound: (Weight of beaker + dry residue) - (Weight of empty beaker)

-

Mass of the solvent: Mass of the saturated solution - Mass of the dissolved this compound

-

Solubility ( g/100 g of solvent): (Mass of dissolved this compound / Mass of the solvent) x 100

Visualization of Experimental Workflows and Influencing Factors

3.1. Synthesis of Isothiocyanates using this compound

This compound is utilized in organic synthesis, for instance, in the preparation of isothiocyanates from dithiocarbamate salts.[9][10][11][12][13] The following diagram illustrates a general workflow for such a synthesis.

References

- 1. This compound | Pb(NO3)2 | CID 24924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lead(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journalcsij.com [journalcsij.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jetir.org [jetir.org]

- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.rsc.org [pubs.rsc.org]

lead nitrate reaction with organic ligands in coordination chemistry

An In-depth Technical Guide on the Coordination Chemistry of Lead Nitrate with Organic Ligands

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The coordination chemistry of lead(II) nitrate with organic ligands is a rich and diverse field, characterized by a wide array of structural possibilities and burgeoning applications. The unique electronic configuration of the Pb(II) ion, specifically the presence of a stereochemically active 6s² lone pair of electrons, dictates the formation of coordination complexes with varied geometries and dimensionalities, from discrete molecules to intricate one-, two-, and three-dimensional coordination polymers. This guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of these compounds, with a particular focus on aspects relevant to materials science and drug development.

The Core of Lead(II) Coordination: The Stereochemically Active Lone Pair

A central tenet in the coordination chemistry of lead(II) is the profound influence of its 6s² lone pair of electrons. This lone pair can be stereochemically active, occupying a distinct position in the coordination sphere and influencing the arrangement of ligands, or it can be inactive, resulting in a more symmetrical distribution of ligands around the metal center. This leads to two primary coordination geometries:

-

Hemidirected Geometry: When the lone pair is stereochemically active, it exerts a repulsive force on the bonding pairs, leading to an asymmetrical arrangement of ligands. This results in a "gap" in the coordination sphere, with ligands occupying only a portion of the space around the lead ion. Hemidirected geometries are common for lead(II) complexes with lower coordination numbers (typically 2-5).

-

Holodirected Geometry: In cases where the lone pair is stereochemically inactive, the ligands are distributed more symmetrically around the lead center. This is more frequently observed in complexes with higher coordination numbers (typically 9 and above). For intermediate coordination numbers (6-8), both hemidirected and holodirected geometries are possible.

The stereochemical activity of the lone pair is a critical factor in determining the overall structure and properties of the resulting coordination compound.

Reactions of this compound with N- and O-Donor Organic Ligands

Lead(II) is classified as a hard acceptor and therefore forms strong complexes with ligands containing hard donor atoms, primarily nitrogen and oxygen. The nitrate anion itself can act as a ligand, further influencing the coordination environment.

Ligands with Oxygen Donors

Carboxylate ligands are particularly effective in coordinating with lead(II) due to the oxophilic nature of the cation. The reaction of this compound with carboxylic acids often leads to the formation of coordination polymers with diverse structural motifs. The carboxylate group can coordinate to the lead center in various modes, including monodentate, bidentate chelating, and bridging fashions, facilitating the construction of extended networks.

Ligands with Nitrogen Donors

N-heterocyclic ligands such as 2,2'-bipyridine, 1,10-phenanthroline, and their derivatives readily react with this compound to form stable complexes. The resulting structures can range from simple mononuclear or binuclear complexes to multidimensional coordination polymers. Thiourea and its derivatives, which can coordinate through sulfur or nitrogen, also form stable complexes with lead(II).

Mixed N- and O-Donor Ligands

Ligands containing both nitrogen and oxygen donor atoms, such as amino acids, Schiff bases, and N-heterocyclic carboxylates, offer multiple binding sites and can form highly stable and structurally complex coordination compounds with lead(II).

Data Presentation: Quantitative Analysis of Lead(II) Coordination Complexes

The following tables summarize key crystallographic data for representative lead(II) coordination complexes formed from this compound or other lead(II) precursors with organic ligands.

Table 1: Selected Bond Lengths and Angles for Lead(II) Complexes with N-Donor Ligands

| Complex | Pb-N Bond Lengths (Å) | Pb-O Bond Lengths (Å) | N-Pb-N Angles (°) | O-Pb-O Angles (°) | Coordination Number | Reference |

| [Pb(4,4′-dm-2,2′-bpy)(ttfa)₂]₂ | 2.559(3), 2.585(3) | 2.413(3)-2.711(3) | 63.3(1) | 51.2(1)-143.2(1) | 8 | [1] |

| [Pb(5,5′-dm-2,2′-bpy)(ttfa)₂]₂ | 2.569(4), 2.610(4) | 2.415(4)-2.723(3) | 62.7(1) | 51.1(1)-141.5(1) | 8 | [1] |

| [Pb(sac)₂(bpy)(H₂O)] | 2.51(1)-2.57(1) | 2.61(1), 2.73(1) | 63.3(4)-145.4(4) | 78.4(4) | 6 (2N from sac, 2N from bpy, 2O from sac) | [2] |

bpy = 2,2'-bipyridine; dm-bpy = dimethyl-2,2'-bipyridine; ttfa = thenoyltrifluoroacetonate; sac = saccharinate

Table 2: Selected Bond Lengths for Lead(II) Carboxylate Complexes

| Complex | Pb-O (carboxylate) Bond Lengths (Å) | Pb-O (other) Bond Lengths (Å) | Coordination Number | Reference |

| [Pb(2MeOBz)₂(H₂O)]n | 2.42-2.72 | 2.804(6) (bridging carboxylate) | 4 (considering conventional bonds) | [3] |

| [Pb(HL)(bipy)₀.₅] | 2.455(2)-2.722(2) | - | 6 | [4] |

2MeOBz = 2-methoxybenzoate; HL = N-[(3-carboxyphenyl)-sulfonyl]glycine dianion; bipy = 4,4'-bipyridine

Experimental Protocols

Detailed methodologies for the synthesis and characterization of lead(II) coordination compounds are crucial for reproducible research.

Synthesis of Hexakis(thiourea)lead(II) Nitrate

This protocol describes a straightforward solution-based synthesis.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Thiourea (SC(NH₂)₂)

-

Distilled water

-

1M Nitric acid (for recrystallization)

Procedure:

-

Dissolve 6 g of lead(II) nitrate in 20 mL of distilled water in a 250 mL beaker. Gentle heating may be required.[5]

-

In a separate 250 mL beaker, dissolve 9 g of thiourea in 30 mL of distilled water, with gentle heating if necessary.[5]

-

Cool the resulting mixture in an ice bath to facilitate the precipitation of colorless, needle-like crystals.[6][7]

-

Filter the crude product using vacuum filtration.[5]

-

For recrystallization, dissolve the crude product in a boiling solution of 50 mL of distilled water and 10 mL of 1M nitric acid.[5]

-

Allow the solution to cool slowly to obtain purified crystals.

-

Filter the recrystallized product, dry, and weigh to determine the yield.[5][6]

Sonochemical Synthesis of a Nano-sized Lead(II) Coordination Polymer

This method utilizes ultrasound to produce nano-structured materials.

Materials:

-

Lead(II) acetate

-

Pyridine-4-carbaldehyde thiosemicarbazone (ligand)

-

Methanol (MeOH)

-

Distilled water

Procedure for the synthesis of [Pb(L)₂(CH₃COO)]n nanostructure:

-

Prepare a 0.1 M solution of lead(II) acetate in 10 mL of distilled water.[8]

-

Prepare a 0.1 M solution of the organic ligand in 10 mL of a MeOH/H₂O mixture.[8]

-

Place the lead(II) acetate solution in a high-density ultrasonic probe.[8]

-

Add the ligand solution dropwise to the lead(II) acetate solution under ultrasonic irradiation.[8]

-

Collect the resulting precipitate by filtration, wash with distilled water, and air dry.[8]

Hydrothermal Synthesis of a Lead(II) Coordination Polymer

This method is suitable for growing single crystals for X-ray diffraction analysis.

Materials:

-

Lead(II) nitrate hexahydrate

-

Isophthalic acid (H₂L)

-

Potassium hydroxide (KOH)

-

1-Methylimidazole

General Procedure:

-

A mixture of the lead(II) salt, the organic ligand, and a base (to deprotonate the ligand) is prepared in a suitable solvent (often water or a water/organic solvent mixture) in a Teflon-lined stainless steel autoclave.[9]

-

The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a period of several days.[9]

-

After heating, the autoclave is allowed to cool slowly to room temperature.

-

The resulting crystals are collected by filtration, washed with the solvent, and air-dried.

Characterization Protocol: Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional structure of crystalline coordination compounds.

-

Crystal Selection and Mounting: A high-quality, single crystal free of defects is selected under a microscope and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[10][11]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined, and the structure is refined to obtain precise bond lengths, bond angles, and other crystallographic parameters.[11]

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis, characterization, and potential application of lead(II) coordination compounds.

Logical Relationship of Lead(II) Lone Pair and Coordination Geometry

Caption: The influence of the 6s² lone pair on the coordination geometry of Pb(II) complexes.

Relevance to Drug Development Professionals

While lead compounds are generally avoided in pharmaceuticals due to toxicity, the study of their coordination chemistry offers valuable insights and potential applications in the broader field of drug development.

-

Antimicrobial and Anticancer Activity: Certain lead(II) coordination complexes have demonstrated biological activity, including antimicrobial and anticancer properties.[12] The chelation of the lead ion by organic ligands can enhance the lipophilicity of the complex, potentially facilitating its transport across cell membranes.[12] This line of research, while not aimed at developing lead-based drugs, can provide valuable structure-activity relationship data for designing more effective and less toxic metallodrugs with other metal centers.

-

Catalysis in Organic Synthesis: Lead(II) complexes can act as catalysts in various organic reactions.[13][14] For instance, they have been shown to be effective heterogeneous catalysts for cyanosilylation reactions, a key carbon-carbon bond-forming reaction in the synthesis of complex organic molecules.[13] The development of novel catalysts is of significant interest in medicinal chemistry for the efficient synthesis of drug candidates.

-

Understanding Metal-Protein Interactions: Lead is a known toxicant that can disrupt biological systems by binding to proteins and displacing essential metal ions like zinc.[15] Studying the coordination of lead(II) with biologically relevant ligands (e.g., those containing sulfur, nitrogen, and oxygen donor atoms) helps in understanding the mechanisms of lead toxicity. This knowledge is crucial for the design of chelation agents for lead poisoning treatment and for developing sensors for lead detection.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. google.com [google.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. Controlled bottom-up synthesis and characterization of crystalline and amorphous lead(II) coordination polymers: Sonochemical methods, structure–property relationship, and photocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, structure and catalytic application of lead(ii) complexes in cyanosilylation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. books.rsc.org [books.rsc.org]

- 15. Lead(II) Binding in Natural and Artificial Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Lead Nitrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of lead nitrate (Pb(NO₃)₂) crystals. It details the multi-stage decomposition process, intermediate products, and final products, supported by quantitative data from thermal analysis techniques. The guide also includes detailed experimental protocols for key analytical methods and visual representations of the decomposition pathway and experimental workflows.

Introduction

Lead(II) nitrate is an inorganic compound that undergoes thermal decomposition upon heating. Understanding the mechanism of this decomposition is crucial in various fields, including materials science, chemical synthesis, and safety management. The overall decomposition reaction is commonly represented as:

2Pb(NO₃)₂(s) → 2PbO(s) + 4NO₂(g) + O₂(g)[1]

However, detailed thermal analysis reveals a more complex, multi-stage process. This guide delves into the intricacies of this mechanism.

Decomposition Pathway and Mechanism

The thermal decomposition of this compound is an endothermic process that proceeds through multiple stages, involving the formation of intermediate species before yielding the final products.[2] While the exact intermediates can be influenced by experimental conditions, a general three-stage mechanism is proposed for many metal nitrates.

Stage 1: Initial Decomposition and Formation of Basic this compound

The initial stage of decomposition involves the formation of basic this compound intermediates. This occurs at lower temperatures and is characterized by the initial loss of nitrogen oxides.

Stage 2: Decomposition of Intermediates

The intermediate basic this compound species are unstable at higher temperatures and further decompose. This stage involves significant mass loss due to the evolution of nitrogen dioxide and oxygen.

Stage 3: Final Decomposition to Lead(II) Oxide

The final stage is the complete conversion of any remaining intermediates to the stable solid product, lead(II) oxide (PbO).

A proposed alternative two-stage mechanism for anhydrous metal nitrates involves either the direct condensation to the metal oxide or a complete gasification of all products followed by condensation of the less volatile species.[3][4]

Below is a DOT language script for a diagram illustrating the multi-stage decomposition pathway.

Quantitative Data from Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The decomposition of this compound exhibits a multi-stage mass loss profile.

| Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species |

| 1 | 350 - 420 | ~5% | Initial release of NO₂ and O₂ |

| 2 | 420 - 550 | ~30% | Major release of NO₂ and O₂ |

| 3 | > 550 | ~2% | Final decomposition to PbO |

Note: These values are approximate and can vary with experimental conditions such as heating rate and sample mass.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. The decomposition of this compound is an endothermic process, and the DSC thermogram shows corresponding endothermic peaks for each decomposition stage.

| Parameter | Value |

| Enthalpy of Decomposition (ΔH) | +608 kJ/mol for 2 moles of Pb(NO₃)₂[3] |

| Onset Decomposition Temperature | ~380 - 470 °C[4] |

Experimental Protocols

Detailed experimental design is critical for obtaining reproducible and accurate data on the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

A typical TGA experiment for this compound would involve the following:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 5-10 mg of finely ground this compound crystals.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air) at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) can be used for kinetic analysis.

-

Temperature Range: Ambient to 700 °C.

Below is a DOT language script for a diagram illustrating a typical TGA experimental workflow.

Differential Scanning Calorimetry (DSC)

A typical DSC experiment for this compound would involve:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Mass: 2-5 mg of finely ground this compound crystals.

-

Crucible: Hermetically sealed aluminum or gold-plated crucibles to contain any evolved gases.

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate.

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: Ambient to 600 °C.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Coupling the outlet of a TGA instrument to a mass spectrometer allows for the identification of the gaseous decomposition products.

-

Instrument: A simultaneous TGA-MS system.[5]

-

TGA Conditions: As described in section 4.1.

-

MS Interface: A heated transfer line to prevent condensation of evolved gases.

-

Ionization: Electron impact (EI) is commonly used.

-

Mass Range: Scanning a mass-to-charge (m/z) range to detect expected species such as NO₂ (m/z 46), O₂ (m/z 32), and NO (m/z 30).

Kinetic Analysis

The kinetics of the thermal decomposition of this compound can be studied using data from non-isothermal TGA experiments conducted at multiple heating rates. The activation energy (Ea) for each decomposition stage can be calculated using model-free isoconversional methods (e.g., Flynn-Wall-Ozawa) or model-fitting methods.

Safety Considerations

-

This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The thermal decomposition of this compound produces toxic nitrogen dioxide gas. All experiments should be conducted in a well-ventilated fume hood.

-

Decrepitation, the explosive shattering of crystals upon heating, can occur with larger crystals of this compound.[4] Using finely ground powder can mitigate this hazard.

Conclusion

The thermal decomposition of this compound crystals is a complex, multi-stage process that involves the formation of intermediate species. A thorough understanding of this mechanism, supported by quantitative data from advanced thermal analysis techniques, is essential for its safe handling and application in various scientific and industrial fields. This guide provides a foundational understanding and detailed protocols for researchers and professionals working with this compound.

References

The Intricate World of Lead Nitrate Complexes: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the coordination chemistry of lead(II) nitrate complexes. Lead(II), a post-transition metal ion with a stereochemically active 6s² lone pair of electrons, exhibits a fascinating and diverse coordination chemistry. Its complexes with various organic and inorganic ligands have garnered significant interest due to their structural variety and potential applications in materials science and as precursors for novel compounds. This guide provides a comprehensive overview of their synthesis, structural characterization, and key properties, with a focus on quantitative data and detailed experimental methodologies.

Fundamental Principles of Lead(II) Nitrate Coordination

Lead(II) is classified as a hard acceptor, showing a preference for coordination with hard donor atoms like oxygen and nitrogen.[1][2] The coordination environment of the Pb(II) ion in its complexes is significantly influenced by several factors, most notably the presence of its 6s² lone pair of electrons. This lone pair can be stereochemically active, leading to irregular coordination geometries and a phenomenon often described as a "physical gap" in the coordination sphere.[1][3]

The coordination number of lead(II) in its nitrate complexes is highly variable, typically ranging from 4 to 12, with coordination numbers of 5 to 10 being common in complexes with organic ligands.[1][4][5][6] The nitrate ion (NO₃⁻) itself can act as a unidentate, bidentate, or bridging ligand, further contributing to the structural diversity of these complexes.[1][3]

The interplay between the ligand's steric and electronic properties, the coordination mode of the nitrate anions, and the expression of the lone pair's stereochemical activity dictates the final geometry of the complex. This can range from distorted tetrahedral and octahedral arrangements to more complex polyhedra like the bicapped square antiprism.[1][3][7]

Synthesis of Lead(II) Nitrate Complexes

The synthesis of lead(II) nitrate complexes is typically achieved through the reaction of lead(II) nitrate with the desired ligand in a suitable solvent. Common synthetic methodologies include solution-based methods at room or elevated temperatures and hydrothermal synthesis.

A general workflow for the synthesis and characterization of these complexes is outlined below:

Structural Data of Representative Lead(II) Nitrate Complexes

The structural parameters of lead(II) nitrate complexes vary significantly with the nature of the coordinating ligand. The following tables summarize key crystallographic and bond parameter data for a selection of complexes.

Table 1: Crystal Data for Lead(II) Nitrate and Selected Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Pb(NO₃)₂ | Cubic | Pa-3 | 7.8586 | 7.8586 | 7.8586 | 90 | [8] |

| [Pb(pentaethylene glycol)(NO₃)₂] | Monoclinic | P2₁/c | 8.784(2) | 16.143(3) | 13.111(3) | 98.63 | [1] |

| --INVALID-LINK--₃ | Monoclinic | C2/c | 21.564(4) | 14.123(3) | 18.009(4) | 111.49 | [1] |

| [Pb(glycine)₂(H₂O)]·H₂O | Monoclinic | P2₁/c | 8.123(2) | 5.811(1) | 20.234(4) | 94.78 | [9] |

Table 2: Selected Bond Lengths and Coordination Numbers

| Compound | Ligand Donor Atoms | Pb-O(nitrate) (Å) | Pb-Ligand (Å) | Coordination No. | Geometry | Ref. |

| Pb(NO₃)₂ | O | 2.81 | - | 12 | - | [1] |

| [Pb(pentaethylene glycol)(NO₃)₂] | O | 2.693-2.784 | 2.731-2.855 (Pb-O) | 10 | Bicapped Square Antiprism | [1] |

| --INVALID-LINK--₃ | N, O | 2.68-2.85 (bridge) | 2.53-2.68 (Pb-N) | 5 and 6 | Distorted | [1] |

| [Pb(glycine)₂(H₂O)]·H₂O | N, O | - | 2.455 (Pb-N), 2.583-2.732 (Pb-O) | 7 | Distorted Pentagonal Bipyramidal | [9] |

| [Pb(Schiff Base)(NO₃)₂] (Typical) | N, O | 2.60-2.80 | 2.40-2.60 (Pb-N), 2.50-2.70 (Pb-O) | 6-8 | Distorted Polyhedra | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of coordination compounds. Below are representative procedures for the synthesis and characterization of lead(II) nitrate complexes.

Synthesis Protocols

4.1.1 Solution-Based Synthesis of a Lead(II)-Schiff Base Complex

-

Ligand Synthesis: A Schiff base ligand is first synthesized by the condensation of an appropriate aldehyde or ketone with a primary amine. For example, equimolar amounts of salicylaldehyde and an amino acid can be refluxed in methanol for 2-3 hours. The resulting Schiff base ligand is then isolated by filtration and purified by recrystallization.

-

Complexation: The purified Schiff base ligand (2 mmol) is dissolved in a suitable solvent such as methanol or DMF (20 mL). To this solution, a solution of lead(II) nitrate (1 mmol) in the same solvent (10 mL) is added dropwise with constant stirring. The reaction mixture is then stirred for several hours at room temperature or under reflux, during which the lead(II) nitrate complex precipitates out. The solid product is collected by filtration, washed with the solvent, and dried in a desiccator over anhydrous CaCl₂.[10]

4.1.2 Hydrothermal Synthesis of a Lead(II) Coordination Polymer

-

Reactants: Lead(II) nitrate (1 mmol), a dicarboxylic acid ligand (e.g., terephthalic acid, 1 mmol), and a base (e.g., NaOH, 2 mmol) are mixed in a solvent system, typically a water/organic solvent mixture (e.g., water/DMF).

-

Procedure: The mixture is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then placed in an oven and heated to a specific temperature (e.g., 120-180 °C) for a period of 24-72 hours. After the reaction, the autoclave is allowed to cool slowly to room temperature. The resulting crystalline product is collected by filtration, washed with water and ethanol, and air-dried.[11]

Characterization Protocols

4.2.1 Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A suitable single crystal of the complex is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector.[12][13]

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[12]

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the finely ground complex is mixed with ~100 mg of dry, IR-grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[14][15]

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum. Key vibrational bands to analyze include those for the nitrate group (distinguishing between free and coordinated nitrate), and the characteristic bands of the organic ligand to confirm coordination.[16]

4.2.3 Thermal Analysis (TGA/DSC)

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Experimental Parameters: A small amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The TGA curve plots the percentage weight loss as a function of temperature, while the DSC curve shows the heat flow.[17][18]

-

Data Interpretation: The TGA curve provides information about the thermal stability of the complex, the loss of solvent molecules, and the decomposition pattern. The DSC curve indicates whether the thermal events are endothermic or exothermic.

Relevance to Drug Development

While lead compounds are highly toxic and not suitable as therapeutic agents themselves, the study of their coordination chemistry provides valuable insights for drug development professionals. The principles of ligand design, metal-ligand interactions, and structure-activity relationships are fundamental to medicinal chemistry.[8][19]

-

Lead Compound Identification and Optimization: In drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as a starting point for optimization.[8][9] Understanding how structural modifications to ligands in lead(II) nitrate complexes affect their coordination geometry and properties can be analogously applied to the optimization of organic drug candidates to improve their binding affinity and selectivity to biological targets.[19]

-

Chelation Therapy: The high affinity of lead(II) for certain donor atoms is exploited in chelation therapy for lead poisoning. Chelating agents like ethylenediaminetetraacetic acid (EDTA) form stable, water-soluble complexes with lead ions, facilitating their excretion from the body.[2][7] This is a direct application of coordination chemistry principles in medicine.

-

Drug Delivery Systems: The development of metal-based drug delivery systems is an active area of research. While not with lead, the study of how ligands can be designed to coordinate to a metal center and then be released under specific physiological conditions is a relevant concept.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. Explain the medicinal application of coordination compounds ? [allen.in]

- 3. Lead(II)_nitrate [chemeurope.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. allen.in [allen.in]

- 8. What is lead compound in medicinal chemistry? [synapse.patsnap.com]

- 9. Lead compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 18. scielo.br [scielo.br]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. Medicinal Applications of Coordination Complexes - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide on the Oxidizing Properties of Lead Nitrate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Lead(II) nitrate, Pb(NO₃)₂, is a versatile and powerful oxidizing agent that has found application in a variety of organic transformations. Its utility stems from the high oxidation state of the lead(II) ion and the presence of the nitrate groups, which can participate in redox reactions. This technical guide provides a comprehensive overview of the core oxidizing properties of lead nitrate in organic synthesis, with a focus on its application in the oxidation of key functional groups. This document summarizes quantitative data, provides detailed experimental protocols for cited reactions, and visualizes reaction pathways and workflows.

Core Oxidizing Properties and Applications

Lead(II) nitrate is a strong oxidizing agent capable of effecting the transformation of various organic functional groups.[1] Its reactivity is often harnessed in reactions where other common oxidizing agents may be too harsh or lack selectivity. Key applications in organic synthesis include the oxidation of alcohols, the preparation of isothiocyanates from dithiocarbamates, and its use as a catalyst in certain reactions.[1][2]

Oxidation of Alcohols

While a wide array of reagents are available for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, the use of nitrate salts has been explored.[3] Although specific quantitative data for the use of lead(II) nitrate in the direct oxidation of a broad range of simple alcohols is not extensively documented in readily available literature, related nitrate salts have shown efficacy. For instance, sodium nitrate has been used for the selective oxidation of primary benzylic alcohols.[3]

Synthesis of Isothiocyanates

A significant application of lead(II) nitrate in organic synthesis is in the preparation of isothiocyanates from dithiocarbamate salts. This reaction is a key step in the synthesis of various biologically active compounds and pharmaceutical intermediates.

Catalytic Applications

Lead(II) nitrate can also function as a catalyst in certain organic reactions, such as in esterification processes. Its catalytic activity in these reactions demonstrates its versatility beyond being a stoichiometric oxidant.[2]

Quantitative Data on this compound Mediated Reactions

The following tables summarize the available quantitative data for organic reactions involving lead(II) nitrate.

Table 1: Lead(II) Nitrate Catalyzed Esterification of Palmitic Acid with Various Alcohols [2]

| Alcohol | Product | Yield (%) |

| Glycerol | Glyceryl Tripalmitate | 90 |

| 1,2-Propane diol | 1,2-Propanyl Dipalmitate | 95 |

| Stearyl Alcohol | Stearyl Palmitate | 97 |

Reaction Conditions: Palmitic acid, alcohol, and a catalytic amount of lead(II) nitrate in xylene at 140°C for 8 hours.

Experimental Protocols

General Procedure for the Synthesis of Isothiocyanates from Dithiocarbamate Salts

This protocol is adapted from established methods for the synthesis of isothiocyanates.

Materials:

-

Ammonium dithiocarbamate salt

-

Lead(II) nitrate

-

Water

-

Steam distillation apparatus

Procedure:

-

Dissolve the ammonium dithiocarbamate salt in cold water.

-

With constant stirring, slowly add a solution of lead(II) nitrate in water to the dithiocarbamate solution. A precipitate of lead sulfide will form.

-

Continue stirring for an additional 15-20 minutes after the addition is complete.

-

Subject the mixture to steam distillation.

-

Collect the distillate, which contains the isothiocyanate.